2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
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Description
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, commonly known as FN-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FN-1 is a member of the thiadiazole family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis Applications
Building Block for Heterocyclic Scaffolds : The compound has been explored as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. It serves as a multi-reactive building block for the preparation of substituted nitrogenous heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Synthesis of 1,1-Dialkylindolium-2-Thiolates : Research has shown the transformation of this compound to produce a thioketene intermediate, leading to the formation of 1,1-dialkylindolium-2-thiolates, which highlights its potential in organic synthesis and pharmaceutical applications (Androsov, 2008).
Pharmacological Applications
Antimicrobial Activities : Derivatives of this compound have been synthesized and shown to exhibit high anti-Mycobacterium smegmatis activity, indicating its potential in antimicrobial drug development (Yolal et al., 2012).
Antitumor Evaluation : Novel derivatives of this compound have been studied for their cytostatic activities against various human cancer cell lines, suggesting its potential in cancer treatment (Racané et al., 2006).
Chemical and Physical Properties Analysis
Development of Quality Control Methods : Research has been conducted to develop methods for the identification, determination of impurities, and quantitative determination of derivatives of this compound, which is crucial for its standardization and application in medicinal chemistry (Sych et al., 2018).
Structural and Spectroscopic Analysis : Studies have investigated the crystal structure, spectroscopic properties, and DFT calculations of derivatives, providing insight into the structure-property relationship and their biological activities (He et al., 2014).
Benzodiazepine Receptor Agonists
- Design and Synthesis as Anticonvulsant Agents : Derivatives have been designed and synthesized as anticonvulsant agents, showing considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential in treating convulsive disorders (Faizi et al., 2017).
properties
IUPAC Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4O3S/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLRNIGKJRNPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide |
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